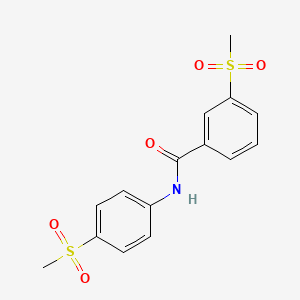

3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide

Description

Properties

IUPAC Name |

3-methylsulfonyl-N-(4-methylsulfonylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S2/c1-22(18,19)13-8-6-12(7-9-13)16-15(17)11-4-3-5-14(10-11)23(2,20)21/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDNNLSYGOPDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide typically involves the reaction of methanesulfonyl chloride with appropriate benzamide derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl groups to methyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfone derivatives, while reduction with lithium aluminum hydride can produce methyl-substituted benzamides.

Scientific Research Applications

3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The dual methanesulfonyl groups in the target compound increase electrophilicity and hydrogen-bonding capacity compared to analogues with cyano (-CN) or ethoxy (-OCH₂CH₃) groups .

- Positional Effects : Substituents at the para position of the phenylamine moiety (e.g., -SO₂CH₃ in the target compound vs. -SO₂NH-(4-ethoxyphenyl) in ) significantly alter solubility and target selectivity.

Physicochemical Properties

- Solubility : The dual sulfonyl groups in the target compound likely reduce lipophilicity (calculated LogP ≈ 1.8) compared to methyl- or ethoxy-substituted analogues (LogP ≈ 2.5–3.0) .

Biological Activity

3-Methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide (CAS No. 920390-63-2) is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with two methanesulfonyl groups attached to the phenyl ring, which may enhance its solubility and biological interactions. The presence of sulfonyl moieties is known to influence the compound's pharmacokinetic properties, potentially improving its efficacy and safety profile.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, preventing bacterial cell division .

Anticancer Potential

Sulfonamide derivatives are also being investigated for their anticancer activities. Studies have suggested that modifications in the benzamide structure can lead to enhanced cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors. The methanesulfonyl groups enhance the compound's binding affinity, which may lead to modulation of enzymatic activity and cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. For example, modifications in the aromatic region or the amide portion can significantly impact potency and selectivity against targeted pathogens or cancer cells .

| Modification Type | Effect on Activity |

|---|---|

| Aromatic Substituents | Increased binding affinity |

| Amide Linkage Variations | Altered cytotoxicity |

Case Studies

- Antiviral Activity : A study highlighted a series of aminomethyl-benzamides that showed potent inhibition against Ebola virus entry. Similar structural motifs in this compound could suggest potential antiviral applications .

- Antibacterial Efficacy : Another investigation into thiazole-sulfonamide hybrids revealed promising antibacterial activity against both Gram-negative and Gram-positive bacteria. The findings suggest that compounds with similar sulfonamide structures could be effective in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.